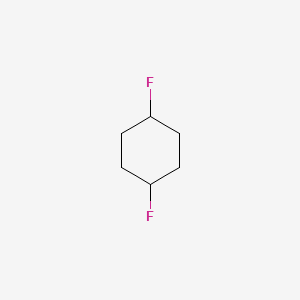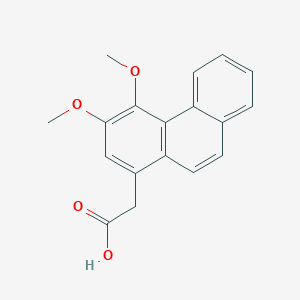
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of four phenyl groups attached to the tetrahydro-1,4-methanonaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile, such as 1,4-benzoquinone, to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the core structure, potentially leading to the formation of different isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-: A simpler derivative without the phenyl groups.
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-: Another derivative with different substituents.
Uniqueness
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to simpler derivatives. This structural complexity allows for a broader range of chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
113567-80-9 |
|---|---|
Fórmula molecular |
C35H28 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
3,4,5,6-tetraphenyltricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C35H28/c1-5-13-24(14-6-1)30-31(25-15-7-2-8-16-25)33(27-19-11-4-12-20-27)35-29-22-21-28(23-29)34(35)32(30)26-17-9-3-10-18-26/h1-20,28-29H,21-23H2 |
Clave InChI |
UQIHVUUIKGSYII-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C(C(=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


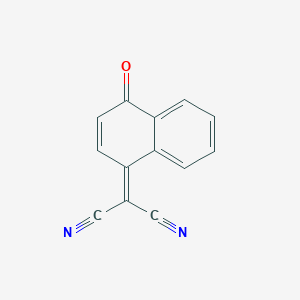
![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
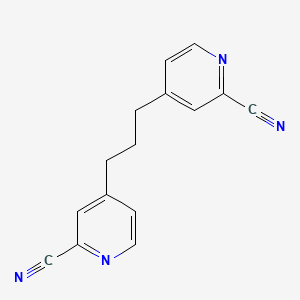
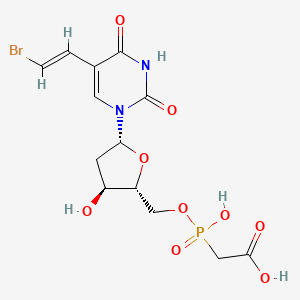
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
